molecular formula C28H25ClN2O7 B2508124 2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 866808-45-9

2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2508124
CAS No.: 866808-45-9
M. Wt: 536.97
InChI Key: DPZFFQYIEBJKLZ-UHFFFAOYSA-N
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Description

2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H25ClN2O7 and its molecular weight is 536.97. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Applications

One area of application for this compound and its derivatives is in therapeutic treatments. For instance, compounds similar to the one have been synthesized and evaluated for their antiviral and antiapoptotic effects, particularly in the context of treating viral diseases like Japanese encephalitis. A notable study demonstrated the significant antiviral efficacy of an anilidoquinoline derivative, showcasing a decrease in viral load and an increase in survival rates in infected mice (Ghosh et al., 2008). Additionally, other derivatives have been explored for their antitumor activities, with certain quinazolinone analogues demonstrating broad-spectrum antitumor activity and significant potency compared to control substances (Al-Suwaidan et al., 2016).

Synthesis and Structural Studies

Research on the synthesis and structural aspects of related compounds provides insights into their potential applications. Studies have detailed the synthesis processes of similar compounds, revealing their complex structures and the conditions under which they form salts or crystalline solids (Karmakar et al., 2007). Such research not only contributes to our understanding of the chemical properties of these compounds but also opens avenues for developing new materials with specific characteristics.

Molecular Docking and In Silico Studies

Molecular docking studies are crucial for understanding the interaction between these compounds and biological targets. Research has employed molecular docking to investigate the binding affinity of quinazolinone derivatives to specific enzymes or receptors, highlighting their potential as inhibitors for various biological processes (Mehta et al., 2019). Additionally, in silico studies offer predictions on the drug-likeness and pharmacokinetic properties of these compounds, facilitating the early-stage development of new drugs.

Safety and Hazards

The safety and hazards associated with this compound are not available from the current information. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and proper disposal methods .

Properties

IUPAC Name

2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN2O7/c1-35-18-9-10-21(23(11-18)36-2)30-26(32)15-31-14-20(27(33)16-5-7-17(29)8-6-16)28(34)19-12-24(37-3)25(38-4)13-22(19)31/h5-14H,15H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZFFQYIEBJKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.